![molecular formula C24H22N2O3 B4712373 2-cyano-3-(2,4-diethoxyphenyl)-N-1-naphthylacrylamide](/img/structure/B4712373.png)
2-cyano-3-(2,4-diethoxyphenyl)-N-1-naphthylacrylamide
Overview
Description
2-cyano-3-(2,4-diethoxyphenyl)-N-1-naphthylacrylamide, also known as DENCANA, is a synthetic compound that has gained attention in the scientific community due to its potential use in various research applications.
Mechanism of Action
2-cyano-3-(2,4-diethoxyphenyl)-N-1-naphthylacrylamide works by binding to amyloid fibrils and inhibiting their aggregation. It does this by forming a stable complex with the fibrils, which prevents the formation of larger aggregates. This mechanism has been demonstrated in vitro using various assays.
Biochemical and Physiological Effects:
Studies have shown that this compound has a low toxicity profile and does not have any significant effects on cellular viability or metabolism. It has also been shown to be stable under physiological conditions, making it a promising candidate for in vivo imaging studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-cyano-3-(2,4-diethoxyphenyl)-N-1-naphthylacrylamide is its high selectivity for amyloid fibrils, which allows for specific detection and inhibition of these structures. However, its use is limited by its relatively low fluorescence intensity, which can make detection challenging in some applications.
Future Directions
There are several future directions for research on 2-cyano-3-(2,4-diethoxyphenyl)-N-1-naphthylacrylamide. One area of interest is the development of improved synthesis methods that can increase the yield and purity of the compound. Another area of focus is the optimization of its fluorescent properties to enhance its sensitivity and specificity for amyloid fibrils. Additionally, further studies are needed to explore its potential use in in vivo imaging and therapeutic applications.
Scientific Research Applications
2-cyano-3-(2,4-diethoxyphenyl)-N-1-naphthylacrylamide has been studied for its potential use as a fluorescent probe for detecting amyloid fibrils, which are associated with various neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been investigated for its ability to inhibit the aggregation of amyloid beta peptides, which are believed to play a role in the development of Alzheimer's disease.
properties
IUPAC Name |
(E)-2-cyano-3-(2,4-diethoxyphenyl)-N-naphthalen-1-ylprop-2-enamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-3-28-20-13-12-18(23(15-20)29-4-2)14-19(16-25)24(27)26-22-11-7-9-17-8-5-6-10-21(17)22/h5-15H,3-4H2,1-2H3,(H,26,27)/b19-14+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMVPLWNORSFTO-XMHGGMMESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC3=CC=CC=C32)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC3=CC=CC=C32)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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